Welcome to the BenchChem Online Store!
molecular formula C8H13NO4 B3190652 Ethyl 3-acetamido-2-oxobutanoate CAS No. 454426-80-3

Ethyl 3-acetamido-2-oxobutanoate

Cat. No. B3190652
M. Wt: 187.19 g/mol
InChI Key: OHUHHIUQRHRGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434731B2

Procedure details

52 g (396 mmol) of acetylalanine were dissolved in 800 ml of THF, and 45 mg (0.4 mmol) of 4-dimethylaminopyridine and 96 ml (1188 mmol) of pyridine were added. The mixture was heated to reflux, and 88 ml (792 mmol) of ethyl oxalyl chloride were added dropwise over a period of 45 min. The mixture was stirred at reflux for a further 3 h. The reaction mixture was added to ice-water, ethyl acetate was added and the mixture was extracted. The organic phase was washed with saturated aqueous sodium chloride solution, dried over sodium sulfate and concentrated on a rotary evaporator. The crude mixture was reacted further without any further purification.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl oxalyl chloride
Quantity
88 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
96 mL
Type
reactant
Reaction Step Four
Quantity
45 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C@H:5]([C:7]([OH:9])=O)[CH3:6])(=[O:3])[CH3:2].N1C=CC=CC=1.[C:16]([O:19][CH2:20][CH3:21])(=[O:18])C>C1COCC1.CN(C)C1C=CN=CC=1>[C:1]([NH:4][CH:5]([CH3:6])[C:7](=[O:9])[C:16]([O:19][CH2:20][CH3:21])=[O:18])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
C(C)(=O)N[C@@H](C)C(=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl oxalyl chloride
Quantity
88 mL
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
96 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
45 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude mixture was reacted further without any further purification

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC(C(C(=O)OCC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.